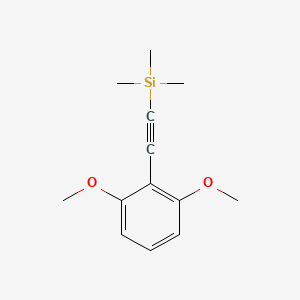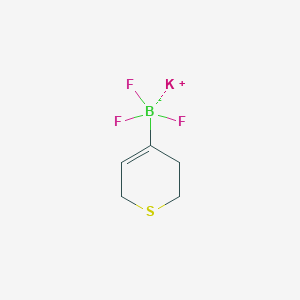
Potassium (3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate is an organoboron compound that has gained attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a thiopyran ring, which is a sulfur-containing heterocycle, and a trifluoroborate group, which imparts stability and reactivity to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate typically involves the reaction of 3,6-dihydro-2H-thiopyran with a boron trifluoride source in the presence of a potassium salt. One common method involves the use of potassium trifluoroborate and a suitable solvent such as tetrahydrofuran (THF) under inert atmosphere conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted thiopyran derivatives
Wissenschaftliche Forschungsanwendungen
Potassium (3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate has found applications in several scientific research areas:
Wirkmechanismus
The mechanism of action of Potassium (3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate involves its interaction with various molecular targets and pathways. The trifluoroborate group can act as a Lewis acid, facilitating reactions with nucleophiles and electrophiles. The thiopyran ring can undergo redox reactions, influencing the compound’s reactivity and stability . These interactions enable the compound to participate in a wide range of chemical transformations, making it a versatile reagent in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate: Similar in structure but with a trifluoromethanesulfonate group instead of trifluoroborate.
3,4-Dihydro-2H-thiopyran derivatives: These compounds share the thiopyran ring but differ in their substituents and functional groups.
Uniqueness
Potassium (3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate is unique due to the presence of the trifluoroborate group, which imparts distinct reactivity and stability compared to other thiopyran derivatives. This makes it particularly valuable in synthetic applications where selective reactivity is required .
Eigenschaften
Molekularformel |
C5H7BF3KS |
|---|---|
Molekulargewicht |
206.08 g/mol |
IUPAC-Name |
potassium;3,6-dihydro-2H-thiopyran-4-yl(trifluoro)boranuide |
InChI |
InChI=1S/C5H7BF3S.K/c7-6(8,9)5-1-3-10-4-2-5;/h1H,2-4H2;/q-1;+1 |
InChI-Schlüssel |
HJCSMCDLPUVBSV-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CCSCC1)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B12843896.png)
![1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine](/img/structure/B12843903.png)
![2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12843909.png)
![5-[4-(Benzyloxy)phenyl]-1H-indole](/img/structure/B12843911.png)
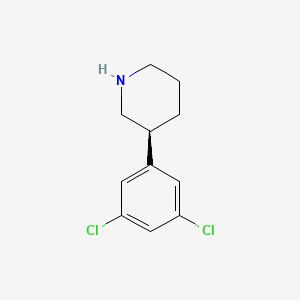

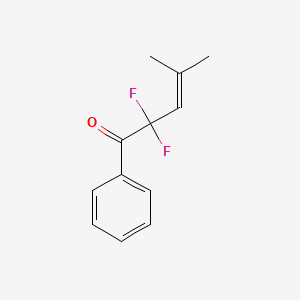
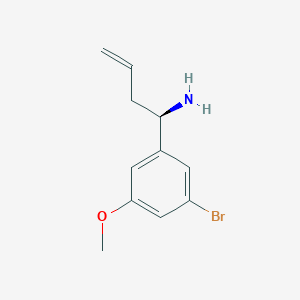
![1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide](/img/structure/B12843923.png)
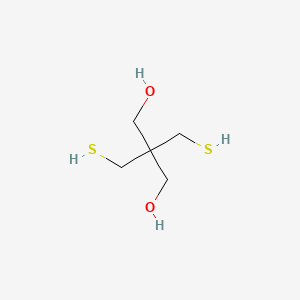

![2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide monohydrochloride](/img/structure/B12843933.png)
